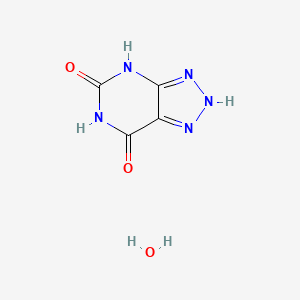

8-Azaxanthine monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEGPGRANAWNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59840-67-4 | |

| Record name | 8-Azaxanthine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059840674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-AZAXANTHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JAZ5K85DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 8-Azaxanthine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 8-azaxanthine (B11884) monohydrate, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the relevant biological pathways to facilitate a deeper understanding for researchers and scientists.

Introduction

8-Azaxanthine, systematically named 1H-v-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a purine (B94841) analog that has garnered significant attention in pharmacological research. Its structural similarity to xanthine (B1682287) allows it to interact with various biological targets, leading to a range of physiological effects. Primarily, 8-azaxanthine is recognized for its role as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism, and as an antagonist of adenosine (B11128) receptors. These properties make it a valuable scaffold for the development of novel therapeutics for conditions such as hyperuricemia, gout, and inflammatory diseases. This guide will provide a detailed methodology for its chemical synthesis and subsequent purification to yield high-purity 8-azaxanthine monohydrate.

Synthesis of this compound

The most common and effective method for the synthesis of 8-azaxanthine involves the diazotization and subsequent cyclization of 4,5-diaminouracil. This reaction provides a direct route to the triazolopyrimidine core of 8-azaxanthine.

Experimental Protocol

Materials:

-

4,5-Diaminouracil (also known as 4,5-diaminopyrimidine-2,6(1H,3H)-dione)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Charcoal

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 1.0 g of 4,5-diaminouracil in 50 mL of 0.5 N hydrochloric acid. Gentle heating may be applied to facilitate dissolution.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining the low temperature and with vigorous stirring, slowly add a solution of 0.5 g of sodium nitrite in 5 mL of water dropwise. The addition should be controlled to keep the temperature below 10 °C.

-

Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Precipitation: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Let the mixture stand for 1-2 hours, during which time a precipitate of crude 8-azaxanthine will form.

-

Isolation of Crude Product: Collect the crude 8-azaxanthine by vacuum filtration. Wash the precipitate with a small amount of cold deionized water, followed by a small amount of ethanol.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

| Parameter | Value |

| Starting Material | 4,5-Diaminouracil |

| Reagent | Sodium Nitrite |

| Solvent | 0.5 N HCl |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 30 minutes |

| Theoretical Yield (moles) | ~0.006 moles |

| Approximate Crude Yield (g) | ~0.9 g |

Synthesis Workflow

Purification of this compound

The crude 8-azaxanthine is purified by recrystallization from water to yield the monohydrate form. This process removes unreacted starting materials and by-products.

Experimental Protocol

Procedure:

-

Dissolution: Suspend the crude 8-azaxanthine in a minimal amount of boiling deionized water. Add the water portion-wise until the solid just dissolves.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.

-

Isolation of Pure Product: Collect the crystalline this compound by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water and then with a small amount of cold ethanol. Dry the purified product in a vacuum oven at a mild temperature (e.g., 40-50 °C) to a constant weight to obtain this compound.

Data Presentation

| Parameter | Value |

| Purification Method | Recrystallization |

| Solvent | Deionized Water |

| Decolorizing Agent | Activated Charcoal |

| Expected Purity | >98% (by HPLC) |

| Appearance | White to off-white crystals |

| Expected Yield (from crude) | 70-80% |

Purification Workflow

Biological Context and Signaling Pathways

8-Azaxanthine exerts its biological effects primarily through two mechanisms: inhibition of xanthine oxidase and antagonism of adenosine receptors.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. 8-Azaxanthine, as a structural analog of xanthine, acts as a competitive inhibitor of xanthine oxidase, thereby reducing the production of uric acid.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that exerts its effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Xanthines, including 8-azaxanthine, are known to be non-selective antagonists of adenosine receptors, with the most significant effects typically observed at the A₁ and A₂A subtypes. By blocking the binding of adenosine, 8-azaxanthine can modulate a variety of downstream signaling cascades, including those involving adenylyl cyclase and cyclic AMP (cAMP).

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis and purification of this compound. The provided experimental protocols, supported by quantitative data and workflow diagrams, offer a practical resource for researchers in the field. Furthermore, the visualization of its key biological activities provides a clear context for its pharmacological significance. This information is intended to support further research and development of 8-azaxanthine and its derivatives as potential therapeutic agents.

The Core of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Azapurine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azapurines, also known as[1][2][3]triazolo[4,5-d]pyrimidines, represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. As bioisosteres of natural purines, they possess the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Their history is one of continuous exploration, revealing their potential as anticancer, antiviral, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of 8-azapurine (B62227) compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Discovery and Historical Milestones

The journey of 8-azapurines began with the chemical synthesis of the parent scaffold. These compounds were initially investigated for their potential to act as antagonists of natural purines in various biochemical processes. A significant breakthrough in their application came with the discovery of their potent biological activities.

Early research focused on the synthesis of various substituted 8-azapurines and their evaluation as potential therapeutic agents. Over the years, key milestones in 8-azapurine research have included:

-

Initial Synthesis and Characterization: The first syntheses of the 8-azapurine ring system laid the groundwork for future medicinal chemistry efforts.

-

Discovery of Antitumor Properties: Researchers identified that certain 8-azapurine derivatives exhibited significant cytotoxicity against various cancer cell lines, sparking interest in their development as anticancer drugs.

-

Identification of Antiviral Activity: The structural similarity of 8-azapurine nucleosides to natural nucleosides led to their investigation as antiviral agents, with several compounds showing potent activity against a range of viruses.

-

Elucidation of Enzyme Inhibition: 8-Azapurines have been identified as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and adenosine (B11128) deaminase, providing a mechanistic basis for their therapeutic effects.[1]

Experimental Protocols

General Synthesis of 8-Azapurine Derivatives

A common synthetic route to generate N6-substituted 8-azapurine derivatives is outlined below. This method involves a multi-step process starting from commercially available reagents.

Protocol: Synthesis of N6-substituted 8-azapurine derivatives

-

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine (B16160). This intermediate is prepared according to previously described methods.

-

Step 2: Synthesis of N-substituted-4-chloro-5-nitropyrimidin-6-amine. To a solution of 4,6-dichloro-5-nitropyrimidine in an appropriate solvent (e.g., ethanol), add the desired primary amine and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

-

Step 3: Reduction of the nitro group. The N-substituted-4-chloro-5-nitropyrimidin-6-amine is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the corresponding 5-amino derivative.

-

Step 4: Diazotization and cyclization to form the triazole ring. The 5-amino derivative is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the diazonium salt, which then undergoes intramolecular cyclization to form the 8-azapurine ring system.

-

Step 5: Nucleophilic substitution at the C6 position. The resulting 6-chloro-8-azapurine derivative is then reacted with a desired nucleophile (e.g., an amine or thiol) in the presence of a base to yield the final N6-substituted 8-azapurine product. The product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-azapurine compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until confluent.

-

Virus Infection: Prepare serial dilutions of the virus stock. Aspirate the culture medium from the confluent cell monolayers and infect the cells with a specific number of plaque-forming units (PFU) of the virus. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: During the virus adsorption period, prepare serial dilutions of the 8-azapurine compounds in an overlay medium (e.g., medium containing 1% methylcellulose).

-

Overlay: After virus adsorption, remove the viral inoculum and overlay the cell monolayers with the compound-containing overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: After the incubation period, fix the cells with a solution of 10% formaldehyde (B43269) and stain with a solution of 0.1% crystal violet.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

The inhibitory activity of 8-azapurine compounds against specific CDKs can be determined using in vitro kinase assays.[2][5][6][7]

Protocol: In Vitro CDK2/Cyclin E Kinase Assay

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant CDK2/Cyclin E enzyme, a specific substrate (e.g., histone H1), and the 8-azapurine compound at various concentrations in a kinase reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a radiolabel such as [γ-32P]ATP or using a non-radioactive detection method).

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the reaction mixture onto phosphocellulose paper).

-

Detection of Substrate Phosphorylation: If using a radioactive label, quantify the incorporation of 32P into the substrate using a scintillation counter or autoradiography. For non-radioactive methods, use a specific antibody to detect the phosphorylated substrate via ELISA or other immunological techniques.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. The Ki or IC50 value is determined by fitting the data to an appropriate enzyme inhibition model.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 8-azapurine derivatives.

Table 1: Anticancer Activity of 8-Azapurine Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 8-Azapurine carbocyclic nucleoside hydrazone derivative | Huh-7 (Liver Cancer) | MTT Assay | Data not specified | [8] |

| 8-Azapurine carbocyclic nucleoside hydrazone derivative | A549 (Lung Cancer) | MTT Assay | Data not specified | [8] |

| Various 8-azapurine derivatives | Various | CDK2 Inhibition | Lowered activity compared to purines | [1] |

Table 2: Antiviral Activity of 8-Azapurine Derivatives

| Compound | Virus | Host Cell Line | Assay Type | EC50 (µg/mL) | Reference |

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | Not specified | Not specified | 0.2-7 | [9] |

| 9-(S)-HPMP-8-azaadenine | VZV | Not specified | Not specified | 0.04-0.4 | [9] |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | Not specified | Not specified | 0.2-7 | [9] |

| PME-8-azaguanine | VZV | Not specified | Not specified | 0.04-0.4 | [9] |

| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | Cytopathicity | ~2 | [9] |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | Cytopathicity | ~2 | [9] |

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: CDK Inhibition and p53 Pathway Activation

A key mechanism underlying the anticancer activity of certain 8-azapurine derivatives is the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. By inhibiting CDKs, 8-azapurines can induce cell cycle arrest, preventing cancer cell proliferation.

Furthermore, some 8-azapurine derivatives have been shown to activate the p53 tumor suppressor pathway.[1] The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress. The activation of the p53 pathway by 8-azapurines can lead to the selective elimination of cancer cells.

Caption: Anticancer mechanism of 8-azapurines.

Antiviral Mechanism: Inhibition of Viral Replication

The antiviral activity of 8-azapurine nucleoside analogs is primarily attributed to their ability to interfere with viral nucleic acid synthesis.[10][11][12] As analogs of natural nucleosides, they can be taken up by host cells and subsequently phosphorylated by viral or cellular kinases to their active triphosphate forms. These triphosphate analogs can then act as competitive inhibitors of viral DNA or RNA polymerases, or they can be incorporated into the growing viral nucleic acid chain, leading to chain termination and the cessation of viral replication.[10]

Conclusion

8-Azapurine compounds have a rich history and continue to be a promising scaffold in the development of novel therapeutics. Their diverse biological activities, stemming from their ability to mimic natural purines, have led to the identification of potent anticancer and antiviral agents. The elucidation of their mechanisms of action, particularly the inhibition of CDKs and the activation of the p53 pathway in cancer, and the disruption of viral replication, provides a solid foundation for the rational design of next-generation 8-azapurine-based drugs. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

Caption: Experimental workflow for 8-azapurines.

References

- 1. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. promega.com [promega.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Azaxanthine Monohydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaxanthine monohydrate, a purine (B94841) analog belonging to the triazolopyrimidine class of heterocyclic compounds, is a molecule of significant interest in biochemical and pharmacological research. Its structural similarity to xanthine (B1682287) allows it to interact with various enzymes, most notably as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Identification

This compound is a yellow, solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.

| Identifier | Value | Citation |

| IUPAC Name | 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione monohydrate | |

| Synonyms | 2,6-Dihydroxy-8-azapurine monohydrate, Xanthazol monohydrate | |

| CAS Number | 59840-67-4 | [1] |

| Molecular Formula | C₄H₃N₅O₂·H₂O | [2] |

| Molecular Weight | 171.11 g/mol | |

| SMILES | O.O=C1NC(=O)c2[nH]nnc2N1 | |

| InChI | InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2 |

| Physicochemical Property | Value | Citation |

| Physical Form | Solid | |

| Color | Yellow | [1] |

| pKa | ~4.8 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |

| Melting Point | Not available |

Structural Information

The chemical structure of 8-Azaxanthine consists of a pyrimidine (B1678525) ring fused to a triazole ring, classifying it as a triazolopyrimidine. This core structure is analogous to the purine ring system found in xanthine, with the carbon atom at the 8th position replaced by a nitrogen atom. The molecule exists in tautomeric forms.

Caption: Tautomeric forms of 8-Azaxanthine.

While the crystal structure of this compound has not been explicitly detailed in publicly available literature, X-ray diffraction studies have been conducted on its derivatives, such as 1,3-dimethyl-8-azaxanthine monohydrate, and on complexes of 8-Azaxanthine with enzymes like urate oxidase.[4] These studies are crucial for understanding the molecule's conformation and its interactions within biological systems.

Spectral Data

| Technique | Data | Citation |

| UV/Vis Spectroscopy | In acidified aqueous solutions, the neutral form of 8-Azaxanthine exhibits a characteristic UV absorption spectrum. | [3] |

| Fluorescence Spectroscopy | The neutral form is fluorescent in aqueous media. | [3] |

| ¹³C-NMR | A ¹³C-NMR spectrum is available in the SpectraBase database. | [5][6] |

| FTIR Spectroscopy | Data not readily available in the public domain. | |

| Mass Spectrometry | Data not readily available in the public domain. |

Experimental Protocols

Synthesis of 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-Azaxanthine)

Purification

A specific, detailed recrystallization protocol for this compound is not available in the literature. A general approach to recrystallization can be employed, which involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. Given its slight solubility in hot methanol, this could be a potential solvent for recrystallization.

Caption: General Recrystallization Workflow.

Xanthine Dehydrogenase Inhibition Assay

The inhibitory activity of 8-Azaxanthine on xanthine dehydrogenase can be determined using a spectrophotometric assay. The following is a generalized protocol that can be adapted for this purpose.

Principle: Xanthine dehydrogenase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at approximately 295 nm. The presence of an inhibitor like 8-Azaxanthine will decrease the rate of this reaction.

Materials:

-

Xanthine dehydrogenase enzyme solution

-

Xanthine solution (substrate)

-

This compound (inhibitor)

-

Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a series of dilutions of this compound in the phosphate buffer to test a range of concentrations.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Xanthine dehydrogenase enzyme solution

-

8-Azaxanthine solution at various concentrations (or buffer for the control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Caption: Workflow for Xanthine Dehydrogenase Inhibition Assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of 8-Azaxanthine is its role as an inhibitor of xanthine dehydrogenase. This enzyme is crucial in the metabolic pathway that breaks down purines, ultimately leading to the formation of uric acid. By inhibiting this enzyme, 8-Azaxanthine can reduce the production of uric acid, a mechanism of therapeutic interest for conditions such as gout and hyperuricemia.

Derivatives of 8-Azaxanthine have been investigated for other biological activities. For instance, various substituted[1][3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as anticancer agents, inhibitors of lysine-specific demethylase 1 (LSD1), and inhibitors of Chikungunya virus replication.[9][10][11]

There is currently no direct evidence in the public domain detailing the effects of this compound on major signaling pathways such as the MAPK and PI3K/Akt pathways. Research on other molecules with similar core structures or on the broader class of purine analogs suggests potential interactions with various cellular signaling cascades, but specific studies on 8-Azaxanthine are lacking.

Caption: Inhibition of Xanthine Dehydrogenase by 8-Azaxanthine.

Conclusion

References

- 1. This compound | 59840-67-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Azaxanthine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaxanthine monohydrate (C₄H₃N₅O₂ · H₂O), a purine (B94841) analogue, is a compound of significant interest in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of xanthine (B1682287) oxidase. A thorough understanding of its structural and electronic properties is crucial for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of this and related compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers:

| Property | Value |

| Chemical Formula | C₄H₃N₅O₂ · H₂O |

| Molecular Weight | 171.11 g/mol [1] |

| CAS Number | 1468-26-4 |

| Appearance | Solid |

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below lists the predicted vibrational frequencies for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Water of hydration |

| 3200 - 3000 | N-H stretch | Amide and Triazole |

| 1700 - 1650 | C=O stretch | Amide (Uracil ring) |

| 1640 - 1550 | N-H bend | Amide and Triazole |

| 1500 - 1400 | C-N stretch | Purine ring system |

| 1400 - 1200 | C-O stretch | Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The following are the predicted chemical shifts for this compound.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | N-H (Amide) |

| ~7.0 - 8.0 | Singlet | C-H (Triazole ring) |

| ~3.3 | Singlet (broad) | H₂O |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (Amide) |

| ~140 - 150 | C=N (Triazole ring) |

| ~110 - 120 | C-N (Purine ring) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. 8-Azaxanthine exhibits strong fluorescence.

| Parameter | Wavelength (nm) | Conditions | Reference |

| Absorption Maximum (λ_max_) | ~265 | Neutral aqueous solution | [4] |

| Fluorescence Emission Maximum | ~420 | pH < 4.5 | [4] |

| Fluorescence Emission Maxima | 335 and 410 | Slightly acidified methanol (B129727) | [4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 171.11 | [M+H]⁺ (Monohydrate) |

| 154.04 | [M+H]⁺ (Anhydrous) |

| Fragments | Loss of H₂O, CO, N₂, HCN |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

-

Data is typically averaged over 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking are then performed.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for the sample.

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

The spectral width is set to cover the expected chemical shift range (e.g., 0-15 ppm).

-

The data is processed with Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

A one-dimensional ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Data processing is similar to that for ¹H NMR.

-

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

-

The sample solution is placed in a quartz cuvette.

-

The absorbance is scanned over a range of wavelengths (e.g., 200-600 nm) to determine the absorption maximum (λ_max_).

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300).

-

For fragmentation analysis (MS/MS), the parent ion (m/z 154 for the anhydrous form) is selected and fragmented using collision-induced dissociation (CID).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Spectroscopic investigations and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline and caffeine: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic investigations and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline and caffeine: … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

8-Azaxanthine Monohydrate: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine (B11884) monohydrate, a purine (B94841) analog, has garnered significant interest within the scientific community due to its intrinsic fluorescent properties and its ability to interact with key enzymes in purine metabolism. This technical guide provides an in-depth overview of the fluorescent characteristics of 8-azaxanthine monohydrate, detailed experimental protocols for its application, and a summary of its role in relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound in drug discovery, diagnostics, and fundamental research.

Fluorescent Properties of this compound

8-Azaxanthine and its derivatives are recognized for their strong fluorescence in aqueous environments. The photophysical properties of 8-azaxanthine are notably influenced by environmental factors such as pH and solvent polarity, which can lead to significant shifts in its emission spectra.

Spectral Characteristics

The fluorescence of 8-azaxanthine is characterized by an unusually large Stokes shift, particularly in aqueous solutions. In its neutral form, which is predominant at a pH below 4.5, 8-azaxanthine exhibits an absorption maximum at approximately 265 nm and an emission maximum centered around 420 nm[1]. This significant separation between excitation and emission wavelengths is advantageous for minimizing background interference in fluorescence-based assays.

In non-aqueous solvents, the emission properties can change. For instance, in anhydrous methanol (B129727), the neutral form of 8-azaxanthine emits at about 335 nm. In a solution of 10% aqueous methanol acidified to a pH of approximately 3, dual emission bands are observed at both 420 nm and 335 nm[1]. This solvent-dependent dual emission is attributed to a postulated excited-state proton transfer[2].

Quantitative Fluorescence Data

The following table summarizes the key quantitative fluorescent properties of 8-azaxanthine. It is important to note that while some data is available for 8-azaxanthine, other values are derived from studies on its closely related derivatives and are provided here as a reference. The quantum yield of 8-azapurine (B62227) derivatives can range from low to moderate[2].

| Property | Value | Conditions | Reference |

| Absorption Maximum (λ_abs_) | ~265 nm | Aqueous solution (pH < 4.5) | [1] |

| Emission Maximum (λ_em_) | ~420 nm | Aqueous solution (pH < 4.5) | [1] |

| ~335 nm | Anhydrous methanol | [1] | |

| 420 nm and 335 nm | 10% aqueous methanol (pH ~3) | [1] | |

| Fluorescence Lifetime (τ) | 9 ns | Aqueous medium | [1] |

| Quantum Yield (Φ) | Moderate (specific value for monohydrate not readily available) | General for 8-azapurines | [2] |

Applications of this compound

The unique fluorescent properties of this compound, combined with its structural similarity to natural purines, make it a valuable tool in various biochemical and cellular applications.

Fluorescent Probe for Enzyme Assays

8-Azaxanthine is an excellent fluorescent probe for studying enzymes involved in purine metabolism, most notably Purine Nucleoside Phosphorylase (PNP). It can act as a fluorogenic substrate, where its conversion to a different product by the enzyme leads to a change in fluorescence, allowing for real-time monitoring of enzyme activity.

High-Throughput Screening (HTS) for Enzyme Inhibitors

The fluorescence-based assays utilizing 8-azaxanthine can be adapted for high-throughput screening to identify inhibitors of enzymes like PNP. A change in the rate of fluorescence signal generation in the presence of a test compound can indicate inhibitory activity.

Live-Cell Imaging

The intrinsic fluorescence of this compound allows for its potential use as a probe in live-cell imaging to visualize its uptake, localization, and interaction with intracellular targets.

Antagonist of Adenosine (B11128) Receptors

Derivatives of 8-azaxanthine have been shown to act as antagonists of adenosine receptors, suggesting a potential role for this compound in modulating purinergic signaling pathways[3]. This opens avenues for its investigation in therapeutic areas where adenosine receptor modulation is relevant.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and can be adapted to specific research needs.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol describes a continuous fluorometric assay to measure PNP activity using 8-azaxanthine as a substrate. The assay is based on the change in fluorescence upon the enzymatic conversion of 8-azaxanthine.

Materials:

-

This compound solution (in appropriate buffer, e.g., 50 mM Tris-HCl, pH 7.5)

-

α-D-ribose-1-phosphate

-

Purified PNP enzyme or cell lysate containing PNP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, α-D-ribose-1-phosphate, and this compound at their final desired concentrations.

-

Pipette Reagents: To each well of the 96-well plate, add the reagent mix.

-

Initiate Reaction: Add the PNP enzyme solution or cell lysate to each well to initiate the reaction. For a negative control, add buffer instead of the enzyme.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~265 nm

-

Emission Wavelength: ~420 nm

-

-

Data Analysis: Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Enzyme activity can be expressed as the rate of change in fluorescence units per unit of time per amount of enzyme.

High-Throughput Screening for PNP Inhibitors

This protocol outlines a general procedure for screening a compound library for inhibitors of PNP using the 8-azaxanthine-based fluorescence assay.

Materials:

-

Same as for the PNP activity assay

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Compound Plating: Dispense the compounds from the library into the wells of a 96-well or 384-well microplate. Include appropriate controls (no inhibitor and a known inhibitor).

-

Add Enzyme: Add the PNP enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate Reaction: Add the reagent mix containing 8-azaxanthine and α-D-ribose-1-phosphate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the fluorescence signal over time using a plate reader, as described in the PNP activity assay protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells.

Live-Cell Imaging with this compound

This protocol provides a general guideline for visualizing the cellular uptake of this compound using fluorescence microscopy.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound stock solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Plate cells at an appropriate density on imaging-suitable vessels and allow them to adhere overnight.

-

Labeling: Replace the culture medium with fresh medium containing the desired concentration of this compound. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

Washing: Gently wash the cells with warm PBS to remove any excess, unbound 8-azaxanthine.

-

Imaging: Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate filter set for 8-azaxanthine (e.g., DAPI or a custom filter set for Ex/Em ~265/420 nm).

-

Analysis: Analyze the images to determine the subcellular localization of the 8-azaxanthine fluorescence.

Visualization of a Biological Pathway and Experimental Workflows

Interaction of 8-Azaxanthine with the Purine Metabolism Pathway

8-Azaxanthine, as a purine analog, can interact with enzymes in the purine metabolism pathway. It can serve as a substrate for Purine Nucleoside Phosphorylase (PNP) and is also known to inhibit Xanthine Oxidase. The following diagram illustrates these potential interactions.

Caption: Interaction of 8-Azaxanthine with the Purine Metabolism Pathway.

Potential Signaling Pathway: Adenosine Receptor Antagonism

Derivatives of 8-azaxanthine have been identified as antagonists of adenosine receptors. This suggests that this compound could potentially interfere with adenosine-mediated signaling. The diagram below illustrates a simplified adenosine signaling pathway and the potential point of inhibition by 8-azaxanthine.

Caption: Potential antagonism of the A2A adenosine receptor signaling pathway.

Experimental Workflow: High-Throughput Screening

The following diagram outlines the typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using a fluorescence-based assay with this compound.

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Conclusion

This compound is a versatile fluorescent probe with significant potential for a range of applications in biomedical research and drug discovery. Its favorable photophysical properties, particularly its large Stokes shift in aqueous media, make it a valuable tool for developing robust and sensitive enzyme assays. The ability of its derivatives to interact with key targets such as purine nucleoside phosphorylase and adenosine receptors highlights its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding and practical protocols to facilitate the exploration and utilization of this compound in the laboratory. Further research into its quantitative fluorescent properties and its effects on cellular signaling pathways will undoubtedly expand its utility and impact in the scientific community.

References

8-Azaxanthine Scaffold: A Gateway to Potent and Selective Adenosine Receptor Antagonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP production. The development of selective antagonists for these receptors holds significant therapeutic potential for a range of disorders, from Parkinson's disease to asthma.

Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are well-known non-selective adenosine receptor antagonists. The 8-azaxanthine (B11884) scaffold, a derivative of xanthine where the carbon at the 8-position is replaced by a nitrogen atom, has emerged as a crucial chemical framework in the design of novel adenosine receptor antagonists. While the parent 8-azaxanthine core itself exhibits dramatically reduced affinity for adenosine receptors, strategic substitutions at various positions on this scaffold can yield highly potent and selective antagonists for different adenosine receptor subtypes. This guide provides a comprehensive overview of the mechanism of action of 8-azaxanthine-based compounds on adenosine receptors, focusing on structure-activity relationships, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Derivatives of the 8-azaxanthine scaffold act as competitive antagonists at adenosine receptors. This means they bind to the same site as the endogenous agonist, adenosine, but do not elicit a functional response. By occupying the receptor's binding pocket, they block adenosine from binding and initiating the downstream signaling cascade. The antagonistic activity of these compounds is typically characterized by their ability to inhibit the effects of a known adenosine receptor agonist in functional assays.

Structure-Activity Relationships (SAR) of 8-Azaxanthine Derivatives

The affinity and selectivity of 8-azaxanthine derivatives for adenosine receptors are profoundly influenced by the nature and position of their substituents. The unsubstituted 8-azaxanthine core, as seen in 8-azatheophylline and 8-azacaffeine, is largely inert at adenosine receptors.[1] However, the introduction of specific chemical moieties can restore and even enhance binding affinity and selectivity.

Substitutions at the N7 and N8 Positions

-

N8-Substitutions: The introduction of a methyl group at the 8-position of 8-azatheophylline can restore antagonistic activity at A2 receptors.[1] Furthermore, an 8-cycloalkyl substituent can increase the affinity for both A1 and A2A receptor subtypes.[1]

-

N7-Substitutions: A more significant enhancement in affinity is often observed with substitutions at the 7-position. For instance, replacing the 7-methyl group in 8-azacaffeine with cycloalkyl groups can produce potent antagonists.[1]

Substitutions at the N1 and N3 Positions

The alkyl groups at the 1 and 3-positions of the xanthine ring also play a crucial role in determining the affinity and selectivity of 8-azaxanthine derivatives.

-

Replacing the 1- and 3-methyl groups with propyl groups in both 7- and 8-substituted 8-azatheophylline derivatives markedly increases the affinity for A1 receptors.[1]

-

The compound 7-cyclopentyl-1,3-dipropyl-8-azaxanthine stands out as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines.[1]

The hydrogen atom at the 7-position of traditional xanthines is considered important for binding to adenosine receptors. The generally lower activity of 8-aza analogues compared to their corresponding xanthine derivatives confirms the significance of this position in receptor interaction.[1]

Quantitative Data on 8-Azaxanthine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki) / Activity | Reference |

| 8-Azatheophylline | A1, A2A | Inert | [1] |

| 8-Azacaffeine | A1, A2A | Inert | [1] |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | A1 | 3x more potent than caffeine | [1] |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | A2A | 6x less active than caffeine | [1] |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | A2A | More potent than caffeine | [1] |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | A1 | One of the most potent and selective among 7-alkyl-xanthines | [1] |

Signaling Pathways

The antagonistic action of 8-azaxanthine derivatives on adenosine receptors modulates key intracellular signaling pathways.

A1 and A3 Adenosine Receptor Signaling

A1 and A3 receptors are coupled to Gi/o proteins. Upon activation by adenosine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also activate other signaling pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. 8-Azaxanthine-based antagonists, by blocking adenosine binding, prevent this inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels in the presence of adenosine.

Caption: Signaling pathway of A1 and A3 adenosine receptors and the antagonistic action of 8-azaxanthine derivatives.

A2A and A2B Adenosine Receptor Signaling

A2A and A2B receptors are coupled to Gs proteins. Adenosine binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. 8-Azaxanthine-based antagonists prevent this stimulation of adenylyl cyclase by blocking the initial binding of adenosine.

Caption: Signaling pathway of A2A and A2B adenosine receptors and the antagonistic action of 8-azaxanthine derivatives.

Experimental Protocols

The characterization of 8-azaxanthine derivatives as adenosine receptor antagonists relies on two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

1. Membrane Preparation:

-

Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation and resuspend in a fresh buffer.

-

Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

-

In a multi-well plate, add the cell membrane preparation, a specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A), and varying concentrations of the unlabeled 8-azaxanthine derivative (the competitor).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, thereby determining its functional potency (IC50).

1. Cell Preparation:

-

Seed cells expressing the adenosine receptor of interest (e.g., HEK-293-A2A) into a multi-well plate.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

2. Antagonist and Agonist Addition:

-

Add varying concentrations of the 8-azaxanthine derivative (the antagonist) to the cells and pre-incubate for a short period.

-

Add a fixed concentration of a known adenosine receptor agonist (e.g., NECA or CGS21680) to stimulate cAMP production. The agonist concentration is typically chosen to be at its EC80 (the concentration that elicits 80% of the maximal response) to allow for effective inhibition by the antagonist.

3. Incubation and Lysis:

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

4. cAMP Detection:

-

Measure the amount of cAMP in the cell lysates using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) technologies.

5. Data Analysis:

-

Plot the measured cAMP levels against the concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value of the antagonist.

Conclusion

The 8-azaxanthine scaffold represents a versatile platform for the development of potent and selective adenosine receptor antagonists. While the unsubstituted core is inactive, targeted chemical modifications at the N1, N3, N7, and N8 positions have yielded a range of compounds with high affinity for specific adenosine receptor subtypes, particularly A1 and A2A. These derivatives act as competitive antagonists, blocking the canonical G-protein coupled signaling pathways initiated by adenosine. The continued exploration of the structure-activity relationships of 8-azaxanthine derivatives, guided by robust in vitro characterization using radioligand binding and functional assays, will undoubtedly lead to the discovery of novel therapeutic agents for a variety of human diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Azaxanthine Monohydrate in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 8-Azaxanthine monohydrate in aqueous buffer systems. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a robust framework for researchers to conduct their own investigations. It includes detailed experimental protocols and expected behaviors based on the physicochemical properties of 8-Azaxanthine and related purine (B94841) analogs.

Physicochemical Properties of this compound

8-Azaxanthine, also known as 2,6-Dihydroxy-8-azapurine, is a purine analog. The monohydrate form has a molecular weight of approximately 171.11 g/mol . A critical physicochemical parameter for understanding its behavior in aqueous solutions is its pKa. The reported pKa of 8-Azaxanthine is approximately 4.8[1]. This acidic pKa is attributed to the acidic protons on the purine ring system and indicates that the molecule's ionization state, and therefore its solubility, will be significantly influenced by the pH of the aqueous environment.

Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, impacting its dissolution and bioavailability. For ionizable compounds like 8-Azaxanthine, solubility is pH-dependent.

Given its acidic pKa of ~4.8, 8-Azaxanthine is expected to be poorly soluble in acidic to neutral aqueous solutions where it exists predominantly in its non-ionized form. As the pH increases above the pKa, the molecule will deprotonate to form a more soluble anionic species. Therefore, the solubility of 8-Azaxanthine is expected to increase significantly in alkaline buffers.

Table 1: Equilibrium Solubility of this compound in Aqueous Buffers at Different pH Values and Temperatures

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method of Analysis |

| Phosphate (B84403) Buffer | 5.0 | 25 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 7.4 | 25 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 9.0 | 25 | Data to be determined | HPLC-UV |

| Phosphate Buffer | 7.4 | 37 | Data to be determined | HPLC-UV |

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., phosphate, citrate, borate)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each aqueous buffer in separate, sealed containers. The excess solid should be clearly visible.

-

Equilibration: Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of 8-Azaxanthine in the diluted samples using a validated HPLC-UV method.

-

pH Confirmation: Measure the pH of the remaining supernatant to confirm the equilibrium pH of the solution.

Aqueous Stability

Assessing the chemical stability of a drug candidate in aqueous solutions is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions, including a range of pH values, temperature, and exposure to light and oxidative stress.

The stability of 8-Azaxanthine in aqueous buffers is expected to be pH-dependent. Purine analogs can be susceptible to hydrolysis, particularly at pH extremes. The triazole ring in 8-Azaxanthine may also be susceptible to degradation.

Detailed kinetic data for the degradation of this compound in aqueous buffers is not publicly available. Stability studies should aim to determine the degradation rate constant (k) and half-life (t½) under various conditions. The following table provides a template for presenting this data.

Table 2: Stability of this compound in Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Degradation Products Identified |

| 0.1 M HCl | ~1.2 | 40 | Data to be determined | Data to be determined | Data to be determined |

| Phosphate Buffer | 5.0 | 40 | Data to be determined | Data to be determined | Data to be determined |

| Phosphate Buffer | 7.4 | 40 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH | ~13 | 40 | Data to be determined | Data to be determined | Data to be determined |

This protocol describes a general approach for conducting forced degradation studies to evaluate the intrinsic stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Aqueous buffers of various pH values

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) or UV detector

-

LC-MS system for degradation product identification

-

Photostability chamber

-

Oven or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO or 0.1 M NaOH, followed by dilution with water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer and incubate at an elevated temperature.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

-

Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent drug from any degradation products. A PDA detector is useful for assessing peak purity.

-

Degradation Product Identification: If significant degradation is observed, analyze the stressed samples using LC-MS to identify the mass of the degradation products, which aids in structure elucidation.

Analytical Methodology

A validated stability-indicating HPLC method is essential for both solubility and stability studies.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of 8-Azaxanthine (a wavelength around the λmax should be chosen).

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing, and a potential degradation pathway.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

References

An In-depth Technical Guide to the Tautomeric Landscape of 8-Azaxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaxanthine (B11884), a purine (B94841) analog where the carbon at position 8 is replaced by a nitrogen atom, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to xanthine (B1682287) allows it to interact with biological systems, notably as a ligand for the xanthine riboswitch and a substrate for various enzymes.[1][2] A critical aspect of 8-azaxanthine's chemistry, which dictates its biological activity and fluorescent properties, is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomerism of 8-azaxanthine, focusing on its different forms, their relative stabilities, and the experimental and computational methodologies used for their investigation.

The Tautomeric Forms of 8-Azaxanthine

Prototropic tautomerism in 8-azaxanthine involves the migration of a proton between different nitrogen and oxygen atoms within the molecule's bicyclic structure. The principal tautomers of interest are the N7-H, N8-H, and N9-H forms, which are in equilibrium. The relative population of these tautomers is influenced by the surrounding environment, such as the solvent and the presence of biological macromolecules.

Quantitative Analysis of Tautomer Stability

The relative stability of 8-azaxanthine tautomers can be determined using quantum chemical calculations. These studies provide insights into the Gibbs free energies and expected populations of each tautomer in different environments, such as the gas phase and in aqueous solution.

While a specific, comprehensive computational study detailing the relative energies of 8-azaxanthine tautomers was not found in the reviewed literature, a study on the closely related molecule, 8-azaguanine (B1665908), provides a valuable framework for understanding the expected energetic landscape.[2] The following table, adapted from a study on 8-azaguanine, illustrates the type of quantitative data that can be obtained from such computational analyses. It is presented here as a comparative example.

Table 1: Relative Gibbs Free Energies (ΔG) and Populations of 8-Azaguanine Tautomers at 298.15 K (Comparative Example) [2]

| Tautomer | ΔG (Gas Phase, kcal/mol) | Population (Gas Phase, %) | ΔG (Aqueous, kcal/mol) | Population (Aqueous, %) |

| A19 | 0.00 | 98.7 | 0.00 | 99.9 |

| A18 | 2.50 | 0.9 | 3.50 | 0.1 |

| AEc9 | 2.80 | 0.3 | 4.00 | < 0.1 |

| AEt9 | 3.20 | 0.1 | 4.50 | < 0.1 |

| A17 | 3.50 | < 0.1 | 5.00 | < 0.1 |

Data for 8-azaguanine, adapted from Pyrka and Maciejczyk (2023).[2] The labels (e.g., A19) refer to specific tautomeric forms of 8-azaguanine as defined in the original publication.

Experimental Protocols for Tautomer Characterization

The experimental investigation of 8-azaxanthine tautomerism primarily relies on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of molecules in solution and the solid state.[3]

Objective: To identify the dominant tautomeric form(s) of 8-azaxanthine in a given solvent and to study the equilibrium between them.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of 8-azaxanthine (e.g., 10-20 mM) in a deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent can influence the tautomeric equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

1H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Acquire a one-dimensional carbon spectrum.

-

Use a proton-decoupling sequence to simplify the spectrum.

-

-

15N NMR (if isotopically labeled):

-

Acquire a one-dimensional nitrogen spectrum. Due to the low natural abundance of 15N, isotopic labeling may be necessary for sensitive measurements.

-

-

2D NMR (HSQC, HMBC):

-

Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to correlate proton signals with directly attached and long-range coupled carbons and nitrogens, respectively. This is crucial for unambiguous assignment of signals to specific atoms in the different tautomers.

-

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Assign the observed chemical shifts to the different protons, carbons, and nitrogens of the possible tautomers. This is often done with the aid of computational predictions of chemical shifts for each tautomer.

-

The relative populations of the tautomers can be estimated by integrating the signals corresponding to each form in the 1H NMR spectrum, assuming the proton exchange between tautomers is slow on the NMR timescale.[3]

-

Fluorescence Spectroscopy

8-Azaxanthine and its derivatives are known to be highly fluorescent, a property that is sensitive to the tautomeric form and the environment.[4][5]

Objective: To characterize the fluorescence properties of 8-azaxanthine and to investigate the presence of different tautomers, particularly through the phenomenon of excited-state proton transfer (ESPT).[4]

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of 8-azaxanthine (e.g., 1-10 µM) in various solvents of interest (e.g., water, methanol, ethanol) to study the effect of solvent polarity and proticity.

-

Adjust the pH of aqueous solutions using appropriate buffers to study the neutral and anionic forms of the molecule.

-

-

Instrument Parameters (Example for a steady-state spectrofluorometer):

-

Excitation and Emission Spectra:

-

Record the fluorescence emission spectrum by exciting at a wavelength corresponding to the absorption maximum (e.g., ~280 nm).[5]

-

Record the fluorescence excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.

-

-

Quantum Yield Measurement:

-

Determine the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

-

-

Time-Resolved Fluorescence:

-

Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime(s). This can reveal the presence of multiple emitting species (e.g., different tautomers or excited-state reaction products).[4]

-

-

-

Data Analysis:

-

Analyze the positions of the excitation and emission maxima and the Stokes shift. A large Stokes shift can be indicative of ESPT.[4]

-

Compare the excitation spectrum with the absorption spectrum to check for the presence of multiple ground-state species.

-

Analyze the fluorescence decay kinetics. A multi-exponential decay suggests the presence of more than one fluorescent species.

-

Biological Relevance: Interaction with the Xanthine Riboswitch